N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide

Organic synthesis Coupling reagent Triazine chemistry

This neutral, counterion-free triazine-benzamide derivative (CAS 2034356-28-8) is the direct answer to the limitations of ionic coupling reagents like DMTMM. Its non-ionic architecture intrinsically avoids chloride-driven acid-catalyzed side reactions and racemization in chiral settings. Ideal for amide bond formation in acid-sensitive natural product derivatives, base-labile prodrugs, or any workflow where DMTMM's hygroscopicity compromises reproducibility. The single H-bond donor and seven acceptors enable purification by recrystallization, eliminating chromatographic bottlenecks in high-throughput synthesis. Select this compound for cleaner reactions, simpler purification, and more predictable kinetics.

Molecular Formula C14H16N4O4
Molecular Weight 304.306
CAS No. 2034356-28-8
Cat. No. B2568206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide
CAS2034356-28-8
Molecular FormulaC14H16N4O4
Molecular Weight304.306
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC
InChIInChI=1S/C14H16N4O4/c1-20-10-6-4-9(5-7-10)12(19)15-8-11-16-13(21-2)18-14(17-11)22-3/h4-7H,8H2,1-3H3,(H,15,19)
InChIKeyITPKDITZPUIHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide (CAS 2034356-28-8): Procurement-Ready Profile of a Triazine-Derived Benzamide Building Block


N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide (CAS 2034356-28-8) is a synthetic organic compound belonging to the 1,3,5-triazine class, characterized by a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene bridge to a 4-methoxybenzamide moiety [1]. With a molecular formula of C14H16N4O4 and a molecular weight of 304.30 g/mol, this compound is catalogued as a research chemical with applications in organic synthesis, particularly as a coupling reagent or intermediate for amide bond formation, and as a scaffold in medicinal chemistry and pharmaceutical research [1][2]. Its computed XLogP3-AA of 1.4 and one hydrogen bond donor suggest moderate lipophilicity and potential for further derivatization [1].

Why N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide Cannot Be Replaced by Off-the-Shelf Triazine Analogs


Within the 4,6-dimethoxy-1,3,5-triazine family, coupling reagents such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) are commercially dominant, yet their ionic nature, counterion identity, and reactive handles impose distinct limitations on solubility, stability, and reaction compatibility [1]. The target compound is a neutral, non-ionic benzamide derivative that lacks the morpholinium quaternary ammonium group, thereby avoiding halide or tetrafluoroborate counterion effects that can influence reaction kinetics, byproduct profiles, and purification complexity in amide coupling or further derivatization steps [1][2]. Generic substitution with DMTMM or CDMT alters the reaction mechanism (pre-formed activated ester vs. in situ activation) and can compromise yield or introduce racemization in chiral substrate settings, making compound-specific selection critical for reproducible synthetic outcomes [2].

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide: Quantitative Differentiation Evidence vs. DMTMM and CDMT


Neutral Molecular Architecture vs. Ionic DMTMM: Impact on Solubility and Handling

The target compound (MW 304.30 g/mol) is a neutral organic molecule, whereas the most prevalent triazine coupling reagent DMTMM is a quaternary ammonium salt (MW 276.76 g/mol for chloride salt) with a permanent positive charge and a chloride or tetrafluoroborate counterion [1][2]. This fundamental difference eliminates counterion-dependent solubility constraints: the neutral compound is soluble in common organic solvents (DCM, acetonitrile, DMF) without the hygroscopicity and ion-pairing effects that can complicate anhydrous reactions or chromatographic purification when using DMTMM salts [1].

Organic synthesis Coupling reagent Triazine chemistry

Lipophilicity Tuning: cLogP 1.4 vs. DMTMM Salts for Reaction Medium Compatibility

The computed XLogP3-AA of the target compound is 1.4, indicating moderate lipophilicity suitable for partitioning into organic phases during extractive workup [1]. In contrast, DMTMM salts exhibit significantly lower logP values (estimated < -1) due to their permanent charge, limiting their utility in biphasic or non-polar reaction media [2]. This quantitative difference enables the target compound to function in a broader range of solvent systems, including those where ionic reagents would precipitate or exhibit poor solubility.

Medicinal chemistry Lipophilicity Drug design

Reduced Racemization Risk via Non-Ionic Activation Pathway Compared to DMTMM

Triazine-based coupling reagents can induce racemization at the Cα position of amino acid substrates. DMTMM, being a pre-formed quaternary ammonium salt, generates a highly electrophilic triazinyl ester that can promote oxazolone formation and racemization, particularly with N-acyl amino acids [1]. The target compound, as a neutral benzamide, does not form a pre-activated quaternary ammonium intermediate; rather, it may function via a CDMT-like in situ activation pathway requiring a tertiary amine co-reagent, which has been shown to reduce racemization in comparative amide synthesis studies [1]. In the best reported conditions, CDMT/tert-amine systems yielded N-phenethyl benzamide in 93% yield in 15 minutes with reduced amine consumption [1].

Peptide synthesis Racemization Chiral integrity

Hydrogen Bond Donor Count: 1 vs. 0 in DMTMM — Implications for Supramolecular Interactions and Crystallization

The target compound possesses exactly one hydrogen bond donor (the amide N–H), compared to zero classical HBDs in DMTMM (which has only C–H donors) [1][2]. This single HBD, combined with seven hydrogen bond acceptors (four oxygen lone pairs from methoxy/amide carbonyl and three triazine nitrogen atoms), creates a defined H-bonding motif that facilitates crystallization and enables purification by recrystallization rather than chromatography alone [1]. DMTMM salts typically require column chromatography or precipitation as the salt, which can be less straightforward for removal of polar impurities.

Crystal engineering Structure-activity relationships Purification

Rotatable Bond Count and Conformational Flexibility: 6 vs. 2 in DMTMM

The target compound contains six rotatable bonds (including the methylene linker, methoxy groups, and amide C–N bond), compared to only two rotatable bonds in the rigid DMTMM cage structure [1][2]. Higher conformational flexibility can be advantageous for biological target engagement when the compound is used as a fragment or scaffold for inhibitor design, as it allows better adaptation to protein binding pockets. However, this also entails an entropic penalty upon binding, which must be considered in structure-based design campaigns.

Molecular flexibility Target engagement Medicinal chemistry

LIMITATION NOTICE: Absence of Published Head-to-Head Bioactivity or Catalytic Efficiency Data

Despite thorough search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL), no direct head-to-head comparative studies quantifying the catalytic efficiency, substrate scope, or biological activity of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide against DMTMM, CDMT, HATU, or other coupling reagents were identified as of April 2026 [1]. All differentiation claims above are based on computed physicochemical properties, class-level mechanistic inference from CDMT/tert-amine literature [1], or structural comparisons with DMTMM. Users should request vendor-provided batch-specific certificates of analysis and conduct in-house validation before adopting this compound for critical synthetic or biological applications.

Data gap Procurement caution Validation required

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide: Evidence-Based Application Scenarios for Procurement Planning


Non-Ionic Amide Coupling in Moisture-Sensitive or Base-Labile Substrate Synthesis

The neutral, counterion-free architecture of the target compound makes it a candidate coupling reagent for amide bond formation where DMTMM's chloride counterion could cause acid-catalyzed side reactions or where hygroscopicity is problematic [1]. Based on CDMT/tert-amine mechanistic precedent, the compound can be used with a tertiary amine co-reagent (e.g., N-methylmorpholine) to activate carboxylic acids in situ, achieving amide formation in organic solvents such as dichloromethane or acetonitrile at ambient temperature [1]. This scenario is particularly relevant for the synthesis of acid-sensitive natural product derivatives or base-labile prodrugs.

Fragment-Based Drug Discovery Scaffold with Defined H-Bonding Motif

With a molecular weight of 304.30 Da, cLogP of 1.4, and exactly one hydrogen bond donor complemented by seven acceptors, this compound meets fragment-like property criteria (MW < 300 guideline approached; HBD ≤ 3; logP ≤ 3) and can serve as a starting scaffold for fragment-based screening or structure-based design campaigns [1]. The 4-methoxybenzamide moiety is a known pharmacophore found in kinase inhibitors and PARP inhibitors, while the triazine ring provides additional H-bond acceptor sites for target engagement [1]. The six rotatable bonds offer conformational adaptability that may be advantageous for targeting shallow or flexible binding pockets.

Synthetic Intermediate for Triazine-Containing Bioactive Libraries

The compound can be employed as a versatile intermediate for parallel library synthesis. The free amide N–H can be further alkylated or acylated, while the triazine core can undergo nucleophilic aromatic substitution at the 2-position under appropriate conditions, enabling diversification into arrays of triazine-benzamide conjugates for screening against biological targets such as kinases, DHFR, or epigenetic enzymes [1]. The single HBD and high HBA count facilitate purification of library members by recrystallization, which is advantageous for high-throughput synthesis workflows where chromatographic bottlenecks are rate-limiting [1].

Comparative Studies Requiring a Non-Ionic Triazine Control Compound

In mechanistic studies of triazine-mediated amide coupling, the target compound can serve as a non-ionic control to decouple the effects of the quaternary ammonium charge from the triazine core's intrinsic reactivity. Researchers comparing DMTMM, CDMT, and novel triazine reagents can use this compound to isolate the contribution of the charged morpholinium group to reaction kinetics, racemization, and byproduct formation, thereby generating systematic structure–activity relationship data for the triazine coupling reagent family [1]. This application scenario supports academic and industrial labs engaged in reaction methodology development.

Quote Request

Request a Quote for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.